molecular formula C19H11Cl2I2NO3 B1680503 Rafoxanide CAS No. 22662-39-1

Rafoxanide

货号 B1680503
CAS 编号: 22662-39-1
分子量: 626 g/mol
InChI 键: NEMNPWINWMHUMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Synthesis Analysis

Rafoxanide can be synthesized in only three steps from readily available 4-chlorophenol with a 74% overall yield . The synthesis involves two key stages: the first is the iodination of salicylic acid, adding iodine in the presence of hydrogen peroxide, which allows obtaining a 95% yield. The second key stage is the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride is formed in situ with PCl3 achieving an 82% yield .


Molecular Structure Analysis

The molecular formula of Rafoxanide is C19H11Cl2I2NO3 . The molecular weight is 626.01 . The structure of Rafoxanide has been characterized through physical and spectroscopic (IR, NMR, and MS) techniques .


Chemical Reactions Analysis

Rafoxanide’s chemical reactions have been studied in the context of its synthesis. The key stages of its synthesis involve the iodination of salicylic acid and the reaction of 3,5-diiodosalicylic acid with aminoether . The HRMS-ESI analysis showed a molecular ion [M + H]+ of 283.9876, corresponding to the molecular formula C12H8Cl2NO2 .


Physical And Chemical Properties Analysis

Rafoxanide is a salicylanilide with a molecular formula of C19H11Cl2I2NO3 and a molecular weight of 626.01 . More detailed physical and chemical properties are not available from the search results.

科研应用

抗癌潜力

Rafoxanide在多发性骨髓瘤(MM)和胃癌(GC)中展现出有希望的抗癌特性。研究表明,它在抑制细胞增殖、诱导凋亡和增强DNA损伤应答方面具有有效性。具体而言,rafoxanide通过降低线粒体膜电位和调节caspase途径在MM中触发凋亡,同时还通过cdc25A降解途径抑制DNA合成和细胞周期进展。值得注意的是,它通过上调γ-H2AX表达增强DNA损伤应答,并抑制p38 MAPK途径。这种双重作用有助于其作为一种MM治疗的潜力 (Xiao et al., 2019)。同样,rafoxanide已显示出对GC的有效性,通过促进凋亡和自噬,部分通过抑制PI3K/Akt/mTOR信号途径 (Liu et al., 2019)

放射碘化和诊断用途

通过同位素交换反应对rafoxanide进行放射碘化,探索了其在诊断或放射治疗应用中的潜力。这个过程涉及对rafoxanide进行放射标记,为其在诊断中的使用提供了可能性 (Hussien et al., 2022)

电化学传感器的开发

已经研究了用于检测rafoxanide的电化学传感器的开发。这些传感器基于改性碳糊电极,能够在制药制剂和生物体液中对rafoxanide进行敏感和选择性检测,从而有助于质量控制和药代动力学研究 (Salem et al., 2022)

分析方法学

大量研究集中在开发用于测定生物样本中rafoxanide的分析方法上。像HPLC与UV检测和HPLC热喷雾质谱法这样的技术已被用于测量血浆和组织中的rafoxanide水平,增进了对其在生物系统中分布和浓度的理解 (Blanchflower et al., 1990)

药物溶解度和配方

还进行了关于rafoxanide在水介质中的自聚集和其在制备非晶固体分散体中的应用的研究。这些研究旨在提高rafoxanide的溶解度和生物利用度,潜在地提高其治疗效果和配方稳定性 (Meng et al., 2017)

Safety And Hazards

Rafoxanide is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . The safety margin after oral administration is 6 and the therapeutic index >5 .

性质

IUPAC Name

N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl2I2NO3/c20-10-1-4-13(5-2-10)27-17-6-3-12(9-15(17)21)24-19(26)14-7-11(22)8-16(23)18(14)25/h1-9,25H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNPWINWMHUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)I)I)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl2I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046227
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rafoxanide

CAS RN

22662-39-1
Record name Rafoxanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22662-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rafoxanide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022662391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RAFOXANIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Rafoxanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rafoxanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAFOXANIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22F4FLA7DH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 31.0 g. of 4-amino-2,4'-dichlorobiphenyl ether, 47.4 g. of 3,5-diiodo salicylic acid, and 4.3 ml. of phosphorus trichloride in 235 ml. of chlorobenzene is refluxed for 3 hours. The hot solution is decanted from some insoluble residue and the crude product settles out of solution upon cooling to room temperature. Upon recrystallization from benzene, 27.8 g. of 3,5-diiodo-3'-chloro-4'-(p-chlorophenoxy)-salicylanilide, m.p. 168°-170°C. is obtained.
Name
4-amino-2,4'-dichlorobiphenyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rafoxanide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Rafoxanide
Reactant of Route 3
Reactant of Route 3
Rafoxanide
Reactant of Route 4
Reactant of Route 4
Rafoxanide
Reactant of Route 5
Reactant of Route 5
Rafoxanide
Reactant of Route 6
Reactant of Route 6
Rafoxanide

Citations

For This Compound
2,830
Citations
JA Van Wyk, FS Malan - The Veterinary Record, 1988 - researchgate.net
After a first description in 1975 of a strain of Haemonchus contortus resistant to the benzimidazole anthelmintics in South Africa, further strains of the same species developed resistance …
Number of citations: 305 www.researchgate.net
A Di Grazia, F Laudisi, D Di Fusco, E Franzè, A Ortenzi… - Cancers, 2020 - mdpi.com
… rafoxanide-treated dying tumor cells as compared with sham. Altogether, our data indicate rafoxanide … In particular, we found that rafoxanide restrains the proliferation of CRC cells, but …
Number of citations: 10 www.mdpi.com
A Hu, J Liu, Y Wang, M Zhang, Y Guo, Y Qin, T Liu… - Scientific Reports, 2023 - nature.com
… of rafoxanide on NSCLC and dissected the underlying mechanism. The results showed that rafoxanide … Besides, rafoxanide can induce NSCLC cell apoptosis and cell cycle arrest in a …
Number of citations: 3 www.nature.com
X Shi, H Li, A Shi, H Yao, K Ke, C Dong… - Oncology …, 2018 - spandidos-publications.com
… , rafoxanide significantly increased the G1 phase population. Notably, we revealed that rafoxanide … Furthermore, the anticancer effect of rafoxanide was demonstrated in vivo in BALB/C …
Number of citations: 22 www.spandidos-publications.com
A Miró-Canturri, R Ayerbe-Algaba… - Journal of …, 2020 - academic.oup.com
… and in vivo efficacy of rafoxanide in combination with colistin … The synergy between rafoxanide and colistin has recently … in vitro and in vivo activity of rafoxanide, in monotherapy and in …
Number of citations: 15 academic.oup.com
JZ Liu, YL Hu, Y Feng, YB Guo, YF Liu, JL Yang… - Experimental Cell …, 2019 - Elsevier
… Mechanistically, we found that rafoxanide inhibited the growth of GC cells in … that rafoxanide inhibited the growth of GC cells in vivo. Taken together, our findings revealed that rafoxanide …
Number of citations: 23 www.sciencedirect.com
F Laudisi, T Pacifico, C Maresca, A Luiz-Ferreira… - Biomedicine & …, 2022 - Elsevier
… types and we recently reported that rafoxanide restrained the proliferation of CRC cells, but … rafoxanide could restore the sensitivity of CRC cells to TRAIL. Our data show that rafoxanide …
Number of citations: 4 www.sciencedirect.com
MM Bendary, MI Abd El-Hamid, AI Abousaty… - Microbiology …, 2023 - Am Soc Microbiol
… We aimed to repurpose the anthelmintic drug rafoxanide for … antibacterial and antifungal potential of rafoxanide. Notably, 70% … Rafoxanide had antibacterial and antifungal activities, with …
Number of citations: 1 journals.asm.org
F Laudisi, A Di Grazia, V De Simone, F Cherubini… - Cancer Letters, 2019 - Elsevier
… anti-cancer effects of rafoxanide in CRC models. We found rafoxanide inhibited proliferation in CRC cells, but not in normal colonic epithelial cells. Rafoxanide's anti-proliferative action …
Number of citations: 15 www.sciencedirect.com
NAK Mohammed‐Ali, JA Bogan - Journal of Veterinary …, 1987 - Wiley Online Library
… rafoxanide had long terminal half‐lives (mean 14.5 and 16.6 days, respectively) compared with oxyclosanide (mean 6.4 days). In a study of the efficacy of rafoxanide … due to rafoxanide …
Number of citations: 70 onlinelibrary.wiley.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。